molecular formula C31H32N8O5 B1662821 Pyridostatin

Pyridostatin

Cat. No.: B1662821
M. Wt: 596.6 g/mol
InChI Key: VGHSATQVJCTKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridostatin is a synthetic small molecule known for its ability to stabilize G-quadruplex structures in nucleic acids. G-quadruplexes are secondary structures formed by guanine-rich sequences in DNA and RNA.

Mechanism of Action

Target of Action

Pyridostatin (PDS) is a well-known G-quadruplex (G4) inducer and stabilizer . Its primary targets are the G4 structures in the DNA, which are formed by hydrogen bonding of guanine bases in G-rich DNA or RNA sequences . These structures are found in over 10,000 potential sequences in human chromatin, especially in highly transcribed genes and regulatory regions . PDS also targets the SUB1 gene, which encodes the human positive cofactor and DNA lesion sensor PC4 .

Mode of Action

PDS acts mainly on nucleotide chains and can sustain the loading forces produced by DNA and RNA polymerases . As a result, these polymerases cannot open G4s, leading to DNA double-strand breaks (DSBs) . PDS also downregulates the expression of PC4, inhibiting the repair of DNA lesions .

Biochemical Pathways

PDS significantly downregulates 22 proteins but upregulates 16 proteins in HeLa cancer cells . The downregulated proteins consequently upregulate 6 proteins to activate cyclin and cell cycle regulation . This suggests that PDS regulation on gene expression is far more complicated than inducing/stabilizing G4 structures .

Pharmacokinetics

The structural features of pds, including a potentially planar electron-rich aromatic surface and the ability to participate in hydrogen bonding, suggest that it may have good bioavailability . The rotatable bonds in PDS provide a degree of flexibility, which could influence its absorption, distribution, metabolism, and excretion .

Result of Action

The action of PDS leads to a number of molecular and cellular effects. It can effectively regulate G4 functions, directly damage G4 structures, and activate multiple antitumor signaling pathways . The downregulation of PC4 dramatically promotes the cytotoxicity of transplatin toward HeLa cells, contributing to the retardation of the repair of DNA lesions mediated by PC4 .

Action Environment

The action, efficacy, and stability of PDS can be influenced by various environmental factors. For instance, the presence of large amounts of dsDNA can affect the specificity of PDS for covalent binding to G4 domains

Biochemical Analysis

Biochemical Properties

Pyridostatin mainly acts on nucleotide chains and can sustain the loading forces produced by DNA and RNA polymerases . Thus, DNA or RNA polymerases cannot open G4s, which as a consequence causes DNA double-strand breaks (DSBs) . It has been rationally designed on the structural features shared by known G4-binding ligands .

Cellular Effects

This compound significantly downregulates certain proteins but upregulates others in HeLa cancer cells . The downregulated proteins consequently upregulate other proteins to activate cyclin and cell cycle regulation . Importantly, SUB1, which encodes human positive cofactor and DNA lesion sensor PC4, was downregulated by 4.76-fold .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a G4 inducer and stabilizer . It acts on nucleotide chains and can sustain the loading forces produced by DNA and RNA polymerases . Thus, DNA or RNA polymerases cannot open G4s, which as a consequence causes DNA DSBs .

Temporal Effects in Laboratory Settings

It has been shown that this compound can significantly downregulate certain proteins but upregulate others in HeLa cancer cells .

Metabolic Pathways

It is known that this compound is a G4 inducer and stabilizer , suggesting that it may be involved in the regulation of gene expression.

Subcellular Localization

It is known that this compound is a G4 inducer and stabilizer , suggesting that it may be localized in the nucleus where it can interact with DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridostatin and its analogues are synthesized using a series of chemical reactions. One common method involves the reaction of 2,6-diaminopyridine with various aromatic aldehydes under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated to facilitate the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Scientific Research Applications

Pyridostatin has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is used as a tool to study the formation and stabilization of G-quadruplex structures. It helps researchers understand the biophysical properties of these structures and their role in genomic stability .

Biology: In biological research, this compound is employed to investigate the role of G-quadruplexes in gene regulation, DNA replication, and cellular senescence. It has been shown to induce telomere dysfunction and inhibit the proliferation of cancer cells .

Medicine: this compound has potential therapeutic applications in cancer treatment. By stabilizing G-quadruplexes in the promoters of oncogenes, it can inhibit the expression of these genes and suppress tumor growth. Additionally, it has been explored as a sensitizer for chemotherapy, enhancing the efficacy of existing anticancer drugs .

Industry: In the pharmaceutical industry, this compound is being investigated for its potential to develop novel anticancer therapies. Its ability to target specific DNA structures makes it a promising candidate for drug development .

Properties

IUPAC Name

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N8O5/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHSATQVJCTKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary molecular target of Pyridostatin?

A1: this compound exhibits high specificity for G-quadruplexes (G4s), a non-canonical secondary structure formed by guanine-rich DNA or RNA sequences. [, , , , , , , , , , , , ]

Q2: How does this compound interact with G-quadruplexes?

A2: this compound binds to G4s through a combination of π-π stacking interactions between its aromatic rings and the guanine tetrads, as well as hydrogen bonding and electrostatic interactions between its aliphatic amine side chains and the phosphate backbone of the DNA or RNA. [, ] This binding stabilizes the G4 structure, interfering with its normal biological functions. [, , , ]

Q3: What are the downstream consequences of this compound binding to G-quadruplexes in cells?

A3: this compound binding to G4s can disrupt a variety of cellular processes, depending on the location and function of the targeted G4. These effects include:

  • Inhibition of Telomerase Activity: this compound can bind to telomeric G4s, inhibiting the activity of telomerase, an enzyme essential for maintaining telomere length in cancer cells. [, , , ]
  • Induction of DNA Damage: By interfering with DNA replication and repair processes, this compound can induce DNA double-strand breaks (DSBs), leading to genomic instability and cell death. [, , , , , , , , ]
  • Modulation of Gene Expression: this compound can influence gene expression by binding to G4s located in promoter regions or within gene bodies, affecting transcription and potentially leading to changes in protein levels. [, , , , ]
  • Inhibition of Viral Replication: Recent research suggests that this compound can inhibit the replication of certain viruses, such as rhinoviruses and enteroviruses, by targeting G4s within their RNA genomes. [, ]

Q4: How does this compound affect the innate immune response in cancer cells?

A4: this compound has been shown to induce the formation of micronuclei, fragments of chromosomes not incorporated into daughter cells during cell division. These micronuclei can then trigger the cGAS/STING pathway, a key component of the innate immune response, leading to the production of type I interferons and activation of other immune-related genes. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula for this compound is C26H27N7O2, and its molecular weight is 473.55 g/mol.

Q6: Is there spectroscopic data available for this compound?

A6: Yes, various spectroscopic techniques have been used to characterize this compound and its interactions with G4s. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure of this compound bound to G4s. []
  • Circular Dichroism (CD) Spectroscopy: Employed to study the conformational changes induced in G4s upon this compound binding. [, ]
  • Fluorescence Spectroscopy: Used to investigate the binding affinity and stoichiometry of this compound with G4s. [, ]
  • Ultraviolet Resonance Raman (UVRR) Spectroscopy: Provides detailed information about the specific chemical groups involved in the interaction between this compound and G4s. []

Q7: Have computational methods been employed to study this compound and its interactions with G-quadruplexes?

A7: Yes, computational chemistry and modeling techniques have played a significant role in understanding the binding mode, affinity, and selectivity of this compound towards G4s. These methods include:

  • Molecular Docking: Used to predict the binding pose and interactions of this compound within the G4 structure. [, ]
  • Molecular Dynamics (MD) Simulations: Provide insights into the dynamic behavior of this compound-G4 complexes and the stability of these interactions over time. []
  • Quantitative Structure-Activity Relationship (QSAR) Studies: Used to correlate the structural features of this compound and its analogs with their biological activity, providing guidance for the design of more potent and selective G4 binders. [, ]

Q8: How do structural modifications of this compound impact its activity and selectivity?

A8: SAR studies have been instrumental in understanding the key structural features of this compound that contribute to its G4 binding affinity and selectivity.

  • Aromatic Core: The central pyridine ring and the two quinoline rings are essential for π-π stacking interactions with the G-tetrads. Modifications to these rings can significantly impact binding affinity. [, , ]
  • Linker Length and Flexibility: The length and flexibility of the linkers connecting the aromatic rings to the central pyridine can affect the ability of this compound to adapt to different G4 conformations. Optimal linker length and flexibility are crucial for achieving high affinity and selectivity. [, , ]
  • Side Chain Substituents: The amine side chains contribute to binding affinity through electrostatic interactions and hydrogen bonding with the DNA or RNA backbone. Modifications to these side chains can modulate the binding affinity and selectivity of this compound analogs. [, ]

Q9: What is known about the ADME properties of this compound?

A9: While detailed PK/PD studies are still limited, some research has provided insights into the ADME properties of this compound:

  • Distribution: this compound has been shown to effectively target genomic loci associated with G4 binding proteins in cells, indicating successful cellular uptake and distribution. []

Q10: What evidence supports the efficacy of this compound in preclinical models?

A10: Preclinical studies have demonstrated promising anticancer activity of this compound in various in vitro and in vivo models:

  • In Vitro Studies: this compound has shown potent cytotoxicity against a range of cancer cell lines, including those deficient in BRCA1/2 genes, which are involved in DNA repair. [, , , , , , ]
  • Animal Models: In vivo studies using mouse models of cancer have demonstrated that this compound can inhibit tumor growth and improve survival. [, ]

Q11: Are there any known mechanisms of resistance to this compound?

A11: The emergence of resistance to anticancer agents is a major challenge. While specific resistance mechanisms to this compound have not been fully elucidated, potential mechanisms may involve:

    Q12: Is there evidence for cross-resistance between this compound and other anticancer agents?

    A12: Cross-resistance, where resistance to one drug confers resistance to other structurally or mechanistically related compounds, is a concern in cancer treatment. Limited data is available on cross-resistance with this compound. Research suggests that cells with increased expression of the DNA helicase BRIP1, involved in G4 unwinding, show resistance to both this compound and the G4 stabilizer TMPyP4, indicating a potential for cross-resistance among G4 ligands. []

    Q13: What is the safety profile of this compound?

    A13: While this compound has shown promising anticancer activity, thorough safety assessments are crucial before clinical translation. Further research is needed to fully elucidate the potential toxicity and long-term safety profile of this compound.

    Q14: How does this compound research highlight the importance of cross-disciplinary collaboration?

    A14: The development and characterization of this compound as a potential therapeutic agent exemplify the significance of cross-disciplinary research. This endeavor involves collaborations between:

    • Chemistry and Medicinal Chemistry: Synthesis and structural optimization of this compound analogs with improved potency, selectivity, and pharmacological properties. [, , ]
    • Molecular Biology and Genetics: Understanding the biological roles of G4s, identifying this compound targets, and elucidating its mechanisms of action. [, , , , , , ]
    • Cell Biology and Biochemistry: Investigating the cellular effects of this compound, including its impact on DNA replication, repair, transcription, and cell signaling pathways. [, , , , , , , , , ]
    • Computational Chemistry and Bioinformatics: Predicting G4 formation, modeling this compound-G4 interactions, and analyzing genomic data to identify potential therapeutic targets. [, , , , , ]
    • Pharmacology and Toxicology: Evaluating the absorption, distribution, metabolism, excretion, and safety profile of this compound. [, ]

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